molecular formula C19H14F4N4O2 B2798960 N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351658-64-4

N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2798960
CAS RN: 1351658-64-4
M. Wt: 406.341
InChI Key: XOMCOKQLPNQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H14F4N4O2 and its molecular weight is 406.341. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Transcription Factor Inhibition

N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide shows promise in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential applications in controlling gene expression (Palanki et al., 2000).

2. Preclinical Toxicological Studies

This compound has been used in preclinical toxicological studies, specifically in the synthesis of BMS-520, an S1P1 receptor agonist. Its efficient scale-up synthesis for these studies highlights its importance in drug development (Hou et al., 2016).

3. mGluR5 Modulators

A series of aryl azetidinyl oxadiazoles, including this compound, have been identified as mGluR5 positive allosteric modulators, suggesting applications in neuropsychiatric disorder treatments (Packiarajan et al., 2012).

4. Diversity-Oriented Synthesis of N-Heterocycles

It has been used in a metal-free one-pot approach for the synthesis of N-heterocycles, such as 1,2,4-oxadiazoles and pyrimidinones. This method is important for drug lead molecule synthesis, including ataluren (Gupta et al., 2014).

5. Antimicrobial Agent Synthesis

This compound has been synthesized and evaluated as an antimicrobial agent, with variations like N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides showing notable antimicrobial properties (Parikh & Joshi, 2014).

properties

IUPAC Name

N-(2-fluorophenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N4O2/c20-14-6-1-2-7-15(14)24-18(28)27-9-12(10-27)17-25-16(26-29-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCOKQLPNQDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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